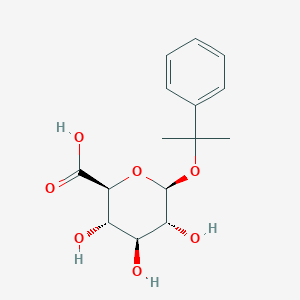
2-Phenyl-2-propyl glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-propyl glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C15H20O7 and its molecular weight is 312.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Drug Metabolism and Pharmacokinetics
Glucuronidation Process:
2-Phenyl-2-propyl glucuronide is formed through the enzymatic process of glucuronidation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs). This process is vital for the detoxification and elimination of various xenobiotics and endogenous compounds from the body. The conjugation with glucuronic acid enhances the solubility of lipophilic substances, facilitating their excretion via urine or bile .
Therapeutic Implications:
The ability of this compound to modulate the pharmacokinetics of drugs makes it a candidate for improving therapeutic efficacy. For instance, drugs that undergo extensive first-pass metabolism can be modified to form more favorable glucuronides, potentially enhancing their bioavailability .
Biomarker for Toxicological Studies
Detection of Exposure:
As a metabolite of phenolic compounds, this compound can serve as a biomarker for exposure to various environmental toxins, including cumene. Its presence in biological samples can indicate the metabolic processing of these compounds, aiding in toxicological assessments .
Clinical Relevance:
Research has shown that elevated levels of β-glucuronidase activity, which deconjugates glucuronides back to their active forms, can be linked to pathological conditions such as cancer and inflammatory diseases. Monitoring the levels of this compound may provide insights into disease states and treatment responses .
Applications in Pharmacotherapy
Potential Therapeutic Uses:
The modulation of β-glucuronidase activity through inhibitors has been explored in various therapeutic contexts, including cancer treatment and management of inflammatory diseases. By controlling the levels of active drugs released from their glucuronide forms, clinicians can potentially enhance treatment outcomes .
Immunotherapy Applications:
Emerging studies suggest that manipulating glucuronidation pathways could play a role in immunotherapy. The release of active drug forms at targeted sites may improve the efficacy of low-dose immunotherapy strategies used in managing chronic conditions such as allergies and autoimmune diseases .
Case Study 1: Cancer Therapy
A study investigated the effects of β-glucuronidase inhibitors on tumor growth in animal models. The results indicated that inhibiting this enzyme led to reduced tumor size and improved survival rates, suggesting that controlling glucuronide metabolism could enhance anticancer drug efficacy.
Case Study 2: Toxicological Monitoring
In a clinical trial assessing exposure to cumene, researchers measured levels of this compound in urine samples. The findings correlated elevated levels with increased exposure to cumene, validating its use as a biomarker for environmental monitoring.
属性
CAS 编号 |
106760-29-6 |
|---|---|
分子式 |
C15H20O7 |
分子量 |
312.31 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-phenylpropan-2-yloxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O7/c1-15(2,8-6-4-3-5-7-8)22-14-11(18)9(16)10(17)12(21-14)13(19)20/h3-7,9-12,14,16-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,14-/m0/s1 |
InChI 键 |
IDKZSYGHWZFFSU-HNRZYHPDSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
手性 SMILES |
CC(C)(C1=CC=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
CC(C)(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
同义词 |
2-P-2-P-G 2-phenyl-2-propyl glucuronide 2-phenylpropan-2-ol glucuronide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















